![molecular formula C19H16N4O2S B11000227 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11000227.png)
3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of beta-carboline and thienopyrimidine, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the beta-carboline intermediate, which is then coupled with a thienopyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-throughput screening and process optimization ensures the efficient production of the compound with minimal waste.
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Beta-carboline derivatives: These compounds share the beta-carboline structure and exhibit similar biological activities.
Thienopyrimidine derivatives: These compounds share the thienopyrimidine structure and are used in similar applications.
Uniqueness
What sets 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one apart is its unique combination of beta-carboline and thienopyrimidine structures. This duality provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has drawn considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential based on diverse scientific literature.
Molecular Characteristics
- Molecular Formula : C22H21N3O3
- Molecular Weight : 375.4 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a unique combination of a thieno group and a beta-carboline moiety. This structural arrangement is significant as it may influence its interactions with biological targets.
Feature | Description |
---|---|
Beta-Carboline Structure | Associated with neuroprotective effects |
Thieno Group | Potential antiviral properties |
Quinazoline Core | Involved in receptor inhibition |
Preliminary studies indicate that the compound exhibits several biological activities through various mechanisms:
- Antiproliferative Effects : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines.
- Neuroprotective Properties : Due to the presence of the beta-carboline structure, it may modulate neurotransmitter systems and protect against neurodegeneration.
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects against various bacterial strains.
Antiproliferative Activity
A study investigated the antiproliferative effects of this compound on cancer cell lines. The results indicated that the compound inhibited growth in a dose-dependent manner with an IC50 value of approximately 12 µM against breast cancer cells. This suggests a promising avenue for further research into its potential as an anticancer agent .
Neuroprotective Effects
Research focusing on neuroprotection revealed that compounds similar to this one can influence serotonin receptors and exhibit psychoactive effects. In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures .
Antimicrobial Activity
In antimicrobial evaluations, derivatives of the compound were tested against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated significant activity compared to standard antibiotics .
Comparative Analysis with Related Compounds
To better understand its biological activity, a comparative analysis with structurally related compounds was conducted:
Compound Name | Biological Activity | Mechanism |
---|---|---|
Beta-Carboline Derivatives | Antiparasitic | Inhibition of Trypanosoma cruzi growth |
Quinazoline Derivatives | Anticancer | Targeting ErbB receptors |
Thienopyrimidine Compounds | Antiviral | Disruption of viral replication |
Conclusion and Future Directions
The compound This compound exhibits promising biological activities that warrant further investigation. Its unique structural features suggest potential therapeutic applications in oncology and neurology. Future research should focus on elucidating its mechanisms of action through detailed molecular studies and exploring its efficacy in vivo.
Properties
Molecular Formula |
C19H16N4O2S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16N4O2S/c24-17(10-23-11-20-15-6-8-26-18(15)19(23)25)22-7-5-13-12-3-1-2-4-14(12)21-16(13)9-22/h1-4,6,8,11,21H,5,7,9-10H2 |
InChI Key |
RSHSUDMEXYRPAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CN4C=NC5=C(C4=O)SC=C5 |
Origin of Product |
United States |
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